8-[(2,4-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-[(2,4-dichlorophenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C15H17Cl2NO4 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.0534634 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nonlinear Optical Applications
Single Crystal Growth and Characterization for Nonlinear Optical Devices : Research has demonstrated the potential of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) as a new organic material for nonlinear optical devices, including frequency doublers for laser diodes. Through purification, single crystal growth, and characterization, APDA crystals showed promising optical properties suitable for application in nonlinear optical devices. The process involved recrystallization and sublimation for purification, and Bridgman technique for crystal growth, revealing crystals with good quality and second harmonic generation capability (Kagawa et al., 1994).
Synthesis and Structural Characterization
Synthesis and Crystal Structure Analysis : A related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, was synthesized and its crystal structure was analyzed. The study provided insights into its chiral nature and the chair conformation of the cyclohexyl ring, contributing to a deeper understanding of its structural properties (Wen, 2002).
Biological Activity Studies
Antibacterial Activity of Spiro Derivatives : The antibacterial evaluation of triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, against various bacterial species highlighted their potential as antibacterial agents. Some compounds exhibited excellent in vitro antibacterial activity, showcasing the biomedical relevance of these chemical structures (Natarajan et al., 2021).
Laser Diode Pumped Ring Resonator Development
Blue Light Emission from Organic Second-Harmonic Generation Crystal : The development of a laser diode pumped ring resonator using an organic second-order nonlinear optical crystal, specifically 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated the capability of ultraprecision polished crystals to enhance fundamental power and emit blue second-harmonic light. This application underscores the material's utility in laser technology and optical communication (Sagawa et al., 1995).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO4/c16-11-1-2-13(12(17)9-11)20-10-14(19)18-5-3-15(4-6-18)21-7-8-22-15/h1-2,9H,3-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBKEXZGVKMPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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